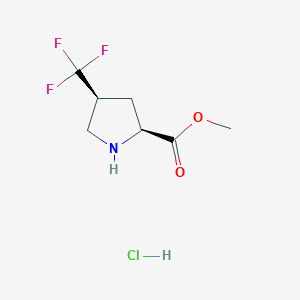

Methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride

Description

Methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative widely employed as a building block in pharmaceutical synthesis. The compound features a pyrrolidine ring with stereospecific (2S,4S) configurations, a trifluoromethyl (-CF₃) group at the 4-position, and a methyl ester at the 2-position, stabilized as a hydrochloride salt to enhance solubility and crystallinity. The trifluoromethyl group imparts metabolic stability and lipophilicity, making it valuable in drug discovery for optimizing pharmacokinetic properties .

Properties

IUPAC Name |

methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)5-2-4(3-11-5)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H/t4-,5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYOWIHHHSZCRT-FHAQVOQBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride is characterized by the following chemical formula:

- Formula : C7H10ClF3N O2

- Molecular Weight : 233.62 g/mol

- IUPAC Name : this compound

The trifluoromethyl group contributes significantly to its reactivity and solubility properties, making it a valuable scaffold for further chemical modifications.

Medicinal Chemistry

This compound serves as an important building block in the synthesis of various pharmaceuticals. Its structural features allow for the development of compounds with enhanced biological activity. Notably:

- Anticancer Agents : Studies have indicated that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, crucial for drug development.

- Neuropharmacology : The compound's ability to interact with neurotransmitter systems makes it a candidate for developing treatments for neurological disorders. Research is ongoing to explore its potential as a neuroprotective agent.

Chemical Biology

In chemical biology, this compound is utilized as a versatile scaffold for designing probes and inhibitors:

- Enzyme Inhibitors : Its derivatives have been studied as inhibitors of specific enzymes involved in metabolic pathways. This application is particularly relevant in the context of developing therapeutic agents targeting metabolic diseases.

- Bioconjugation : The compound's functional groups allow for conjugation with biomolecules, facilitating the study of protein interactions and cellular processes.

Case Study 1: Development of Anticancer Compounds

A research team synthesized several derivatives of this compound and evaluated their anticancer activity against various cell lines. The study demonstrated that certain derivatives exhibited significant cytotoxicity, suggesting potential as lead compounds for further development.

Case Study 2: Neuroprotective Properties

In a study focused on neurodegenerative diseases, researchers investigated the neuroprotective effects of this compound in vitro. The results indicated that it could reduce oxidative stress markers in neuronal cells, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The target compound is compared below with key analogs, focusing on substituents, stereochemistry, and molecular properties.

Functional Group Impact on Properties

- Trifluoromethyl (-CF₃) vs.

- Aromatic vs. Aliphatic Substituents: Phenoxy/naphthyloxy derivatives (e.g., ) exhibit higher molecular weights and π-stacking capabilities, favoring protein-binding interactions. These groups may introduce cytotoxicity risks due to aromaticity .

- Amino-Protected Derivatives: The Boc-protected amino group () enables selective deprotection for further functionalization, a critical feature in prodrug design.

Stereochemical Considerations

The (2S,4S) configuration of the target compound distinguishes it from diastereomers like the (3R,4R) isomer (). Stereochemistry affects binding to chiral targets (e.g., enzymes or receptors), with even minor changes leading to significant differences in potency or selectivity. For example, the (2R,4S) fluoro analog () may exhibit opposing enantioselectivity in biological assays.

Biological Activity

Methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride, with the CAS number 1860943-66-3, is a compound that has garnered attention in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula: C7H11ClF3NO2

- Molecular Weight: 233.62 g/mol

- Purity: Typically ≥ 97%

- IUPAC Name: this compound

- SMILES Notation: COC(=O)[C@@H]1CC@HCN1.Cl

Biological Activity Overview

The biological activity of this compound is primarily attributed to its role as a building block in drug development and peptide synthesis. The trifluoromethyl group enhances the pharmacological properties of compounds, making them more effective in therapeutic applications.

-

Enzyme Inhibition:

- The compound has been studied for its ability to inhibit various enzymes, particularly in metabolic pathways. The presence of the trifluoromethyl group can influence enzyme binding affinity and specificity.

-

Receptor Modulation:

- Research indicates that this compound may interact with specific receptors in the central nervous system, potentially affecting neurotransmitter release and signaling pathways.

-

Antimicrobial Activity:

- Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, although further investigation is required to establish its efficacy and mechanism.

Case Studies and Experimental Data

- Peptide Synthesis:

-

Pharmacological Studies:

- In vitro assays have shown that compounds containing the trifluoromethyl pyrrolidine moiety exhibit enhanced bioactivity compared to their non-fluorinated counterparts. For instance, derivatives of this compound have been tested for their effects on neuronal cells, showing potential neuroprotective effects .

- Toxicology Assessments:

Summary Table of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride, and how can reaction conditions be optimized?

A common approach involves the hydrochlorination of a tert-butyl-protected precursor using hydrogen chloride (HCl) in ethyl acetate or dioxane. For example, stirring the tert-butyl ester with 4 N HCl in dioxane at room temperature for 1–2 hours, followed by azeotropic removal of solvents, yields the hydrochloride salt with high purity (>99.9%) . Optimization includes monitoring reaction progress via LCMS (e.g., m/z 727 [M+H]⁺) and controlling pH to prevent epimerization at chiral centers.

Basic: How is stereochemical integrity validated during synthesis, particularly for the (2S,4S) configuration?

Chiral HPLC with polysaccharide-based columns (e.g., YMC-Actus Triart C18) under acidic mobile phases (MeCN/water with 0.1% formic acid) is critical. Retention times (e.g., 1.27 minutes under SMD-TFA05 conditions) and co-injection with enantiomeric standards confirm stereopurity . Additionally, X-ray crystallography using SHELXL for refinement can resolve ambiguities in stereochemistry by analyzing anisotropic displacement parameters .

Advanced: How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?

SHELXL refines high-resolution crystallographic data to model bond lengths, angles, and thermal parameters. For example, the trifluoromethyl group’s electron density can be accurately mapped to confirm its equatorial/axial orientation in the pyrrolidine ring. Challenges include handling twinned crystals or low-resolution data, where SHELXD’s dual-space recycling improves phase determination .

Advanced: What strategies address discrepancies in NMR data caused by conformational flexibility of the pyrrolidine ring?

Dynamic NMR (DNMR) experiments at variable temperatures (e.g., 298–343 K) can detect ring puckering or rotameric equilibria. For instance, splitting of proton signals near the trifluoromethyl group may indicate slow interconversion between chair and twist-boat conformers. Coupling constants (³JHH) and NOESY correlations help distinguish axial vs. equatorial substituents .

Advanced: How does the trifluoromethyl group influence the compound’s physicochemical properties in drug discovery?

The trifluoromethyl group enhances metabolic stability and lipophilicity (clogP ~1.5), as evidenced by its use in protease inhibitors . Computational studies (e.g., DFT calculations) reveal its electron-withdrawing effects, which stabilize adjacent carbamate or amide bonds. However, steric hindrance may reduce solubility, necessitating salt formation (e.g., hydrochloride) or co-solvent systems .

Advanced: What challenges arise in scaling up synthesis while maintaining enantiomeric excess (ee)?

Key issues include:

- Epimerization : Acidic conditions during HCl salt formation may racemize the C2 center. Mitigation involves low-temperature reactions (0°C) and minimizing exposure to polar aprotic solvents .

- Purification : Reverse-phase HPLC with formic acid modifiers (MeCN/water) ensures >98% purity. For large-scale batches, telescoping steps (e.g., direct crystallization from toluene) reduce yield loss .

Advanced: How is this compound utilized in peptide mimetics or PROTAC design?

The pyrrolidine scaffold serves as a proline analog to enforce rigid secondary structures in peptides. Fmoc-protected derivatives (e.g., Fmoc-L-Pro(4-CF3)-OH) are incorporated via solid-phase synthesis, leveraging the trifluoromethyl group to modulate hydrophobic interactions and prevent aggregation . In PROTACs, the hydrochloride salt enhances solubility for bioconjugation to E3 ligase ligands .

Advanced: What analytical techniques are critical for stability studies under accelerated conditions?

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via UPLC-MS/MS.

- Kinetic modeling : Arrhenius plots predict shelf-life by correlating degradation rates (e.g., hydrolysis of the methyl ester) with temperature .

Advanced: How do solvent polarity and counterion choice affect crystallization outcomes?

Polar solvents (e.g., methanol/water mixtures) favor hydrate formation, while ethyl acetate yields anhydrous crystals. Counterions like chloride improve crystallinity by enhancing lattice energy, as seen in SHELXL-refined structures with R-factors <5% .

Advanced: What are the implications of residual solvents or impurities in pharmacological assays?

Residual DMF from synthesis (detectable via GC-MS) can inhibit enzymes like kinases. Purification via azeotropic distillation or solid-phase extraction reduces DMF to <500 ppm, ensuring assay validity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.